1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(3,5-dimethylphenyl)methylsulfanyl]ethanone
Description
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(3,5-dimethylphenyl)methylsulfanyl]ethanone is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals. This compound is notable for its potential biological activities and its incorporation into various drug molecules.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-[(3,5-dimethylphenyl)methylsulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2OS/c1-16-10-17(2)12-19(11-16)14-27-15-22(26)25-8-6-24(7-9-25)21-13-20(23)5-4-18(21)3/h4-5,10-13H,6-9,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRDIDALNBVWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CSCC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(3,5-dimethylphenyl)methylsulfanyl]ethanone typically involves multiple steps. One common method includes the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product yield.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency. These methods are optimized to reduce costs and increase the yield of the final product.
Chemical Reactions Analysis
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(3,5-dimethylphenyl)methylsulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(3,5-dimethylphenyl)methylsulfanyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is incorporated into drug molecules for the treatment of various diseases, such as psychiatric disorders, infections, and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(3,5-dimethylphenyl)methylsulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its bioavailability and efficacy. The compound may bind to receptors or enzymes, inhibiting or activating specific biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(3,5-dimethylphenyl)methylsulfanyl]ethanone can be compared with other piperazine derivatives, such as:
Ciprofloxacin: An antibiotic with a piperazine ring, used to treat bacterial infections.
Aripiprazole: An antipsychotic drug with a piperazine moiety, used to treat psychiatric disorders.
Quetiapine: Another antipsychotic with a piperazine ring, used for similar indications as aripiprazole.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
